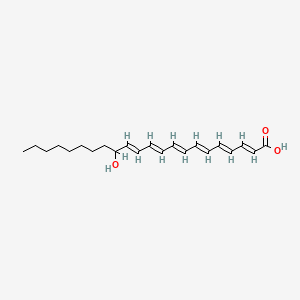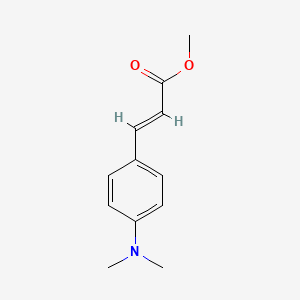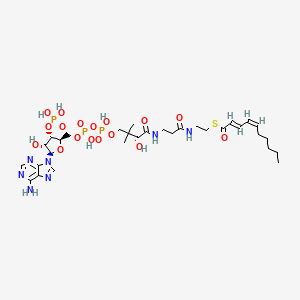
2-trans-4-cis-decadienoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA, also known as 2-trans-4-cis-decadienoyl-coenzyme A or 2, 4-decadienoyl-CoA, belongs to the class of organic compounds known as medium-chain 2-enoyl coas. These are organic compounds containing a coenzyme A substructure linked to a medium-chain 2-enoyl chain of 5 to 12 carbon atoms. Thus, (2-trans, 4-cis)-deca-2, 4-dienoyl-CoA is considered to be a fatty ester lipid molecule (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA has been primarily detected in urine. Within the cell, (2-trans, 4-cis)-deca-2, 4-dienoyl-CoA is primarily located in the cytoplasm (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA can be biosynthesized from coenzyme A.
(2E,4Z)-deca-2,4-dienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2-trans,4-cis)-deca-2,4-dienoic acid. It is a medium-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA and a (2E,4Z)-dienoyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a (2E,4Z)-deca-2,4-dienoyl-CoA(4-).
Applications De Recherche Scientifique
Metabolic Pathways and Biochemical Functions
Adipocyte Gene Expression and Lipid Composition : Conjugated linoleic acids, such as 2-trans-4-cis-decadienoyl-CoA, play a role in modulating lipid composition and gene expression in differentiating adipocytes. Treatment with certain isomers of conjugated linoleic acid resulted in altered expression of genes including the stearoyl-CoA desaturase 1 gene (SCD1) and affected the lipid droplet size and fatty acid composition in 3T3-L1 adipocytes (Choi et al., 2000).
Biofilm Dispersion in Bacteria : In bacterial systems like Pseudomonas aeruginosa, certain enoyl-coenzyme A hydratases/isomerases, which are involved in the synthesis of biofilm dispersion autoinducers such as cis-2-decenoic acid, play a crucial role in biofilm formation and dispersion. This highlights the importance of these enzymes and their substrates, potentially including this compound, in bacterial communication and biofilm dynamics (Amari et al., 2013).
Enzymatic Mechanisms and Redox Reactions : The 2,4-dienoyl-CoA reductase enzyme, which interacts with substrates like this compound, involves a stepwise chemical mechanism where hydride transfer from NADPH is followed by protonation of the dienolate intermediate. This mechanism plays a pivotal role in metabolic pathways involving fatty acids (Fillgrove & Anderson, 2001).
Structural and Molecular Biology
Enzyme Structure and Functionality : Studies on the stereochemical course of reduction of dienoyl-coenzyme A thiolesters by 2,4-dienoyl-CoA reductase provide insights into the enzyme-substrate interaction and the functional groups involved. This knowledge is crucial for understanding the role of substrates like this compound in enzymatic reactions and fatty acid metabolism (Fillgrove & Anderson, 2000).
Protein Engineering and Purification : The expression, purification, and characterization of enzymes like human mitochondrial 2,4-dienoyl-CoA reductase are critical for understanding their role in beta-oxidation of unsaturated fatty acids. Substrates such as this compound are central to the enzymatic processes studied, paving the way for further research in enzyme functionality and structure (Chu et al., 2003).
Propriétés
Numéro CAS |
79315-17-6 |
|---|---|
Formule moléculaire |
C31H50N7O17P3S |
Poids moléculaire |
917.8 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4Z)-deca-2,4-dienethioate |
InChI |
InChI=1S/C31H50N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h8-11,18-20,24-26,30,41-42H,4-7,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-8-,11-10+/t20-,24-,25-,26+,30-/m1/s1 |
Clé InChI |
FASAKYLWSRDQOH-IMVFQKDNSA-N |
SMILES isomérique |
CCCCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonymes |
2,4-decadienoyl-CoA 2,4-decadienoyl-coenzyme A 2-trans,4-cis-decadienoyl-CoA coenzyme A, 2,4-decadienoyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-(3-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B1236303.png)
![(E)-N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]octadec-9-enamide](/img/structure/B1236305.png)
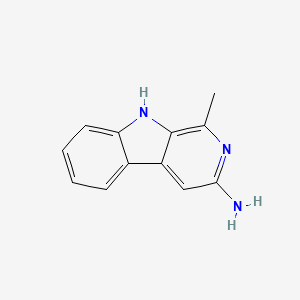
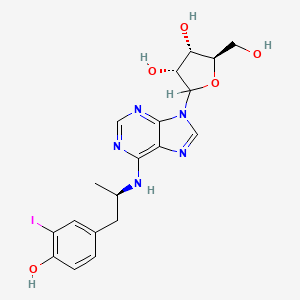

![(6aR)-5-bromo-N-[(1S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1236311.png)
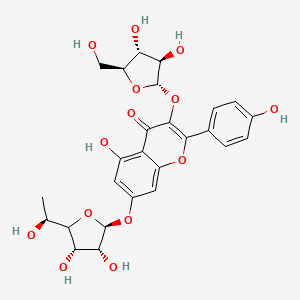

![(2Z)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide](/img/structure/B1236317.png)
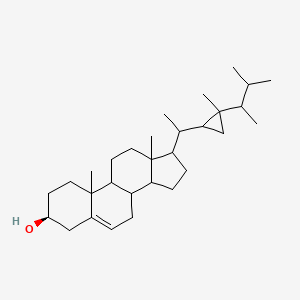

![6-[(1R,5R)-5-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1236322.png)
